2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine
Description
Glycosylamine Derivatives in Biological Systems
Glycosylamine derivatives are critical intermediates in biological systems, serving as precursors for glycoconjugates such as glycoproteins and glycolipids. These compounds feature an amine group linked to the anomeric carbon of a carbohydrate via a β-N-glycosidic bond. In nature, glycosylamines participate in post-translational modifications, where glycans are enzymatically attached to proteins to regulate stability, trafficking, and molecular recognition. For example, N-linked glycoproteins utilize glycosylamines as transient intermediates during oligosaccharide transfer to asparagine residues in the endoplasmic reticulum.
The synthetic derivative 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine mimics these natural processes. Its structure includes a protected N-acetylglucosamine (GlcNAc) core, which is central to N-glycan biosynthesis, and a benzyloxycarbonyl (Cbz)-protected ε-aminocaproyl linker. This design enables controlled conjugation to peptides or proteins, facilitating studies on glycan-mediated cellular interactions.
Historical Development of N-Glycosyl Compounds
The synthesis of N-glycosyl compounds began with simple glycosylamines in the early 20th century, primarily for nucleoside analog development. Early methods involved direct amination of reducing sugars, but these often suffered from low yields and anomeric mixture formation. Breakthroughs in protective group chemistry, such as the introduction of acetyl and benzyloxycarbonyl (Cbz) groups, enabled stereocontrolled synthesis.
In the 1980s, advances in glycosylation reagents—notably glycosyl iodides and trichloroacetimidates—revolutionized the field by improving anomeric selectivity. The target compound exemplifies modern methodologies: its 3,4,6-tri-O-acetyl groups stabilize the pyranose ring during synthesis, while the Cbz group ensures chemoselective coupling to amino-containing substrates. Recent innovations, such as enzymatic glycosylation using endoglycosynthases, further underscore the importance of well-defined glycosylamine derivatives in glycobiology.
Significance in Glycoconjugate Chemistry
Glycoconjugates, including glycoproteins and glycolipids, are essential for cell-cell communication, immune response modulation, and pathogen recognition. Synthetic glycosylamine derivatives like This compound serve two key roles:
- Glycan Array Development : The Cbz-protected ε-aminocaproyl linker allows covalent immobilization on functionalized surfaces, enabling high-throughput screening of glycan-protein interactions.
- Glycopeptide Synthesis : The compound’s acetylated GlcNAc core is a building block for synthesizing N-linked glycopeptides, which are used to study glycosylation’s impact on protein folding and stability.
Relationship to Natural N-Glycoproteins
Natural N-glycoproteins feature a conserved GlcNAc-Asn linkage formed by oligosaccharyltransferase (OST). The synthetic compound’s GlcNAc core mirrors this motif, making it a valuable tool for probing OST specificity and mechanism. For instance, studies using similar derivatives have revealed that OST preferentially glycosylates asparagine residues in sequons (NXS/T), with threonine at the +2 position enhancing reaction rates.
Furthermore, cytoplasmic N-glycosyltransferases (NGTs) in bacteria, such as Actinobacillus pleuropneumoniae, utilize UDP-glucose or UDP-galactose to modify proteins at non-canonical sites. The target compound’s acetylated glucose backbone and Cbz linker provide a stable platform for investigating these enzymes’ substrate promiscuity, which has implications for antibiotic development.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[6-(phenylmethoxycarbonylamino)hexanoylamino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O11/c1-17(32)30-24-26(41-20(4)35)25(40-19(3)34)22(16-38-18(2)33)42-27(24)31-23(36)13-9-6-10-14-29-28(37)39-15-21-11-7-5-8-12-21/h5,7-8,11-12,22,24-27H,6,9-10,13-16H2,1-4H3,(H,29,37)(H,30,32)(H,31,36)/t22-,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPFVSXJJUSZIV-FZTDQTOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501104703 | |
| Record name | Carbamic acid, [6-oxo-6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]amino]hexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56146-88-4 | |
| Record name | Carbamic acid, [6-oxo-6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]amino]hexyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56146-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [6-oxo-6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]amino]hexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine (commonly referred to as the compound) is a synthetic derivative of glucosamine that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound's structure includes:
- Acetamido group : Contributes to its solubility and biological reactivity.
- Tri-O-acetyl groups : Enhance stability and bioavailability.
- Benzyloxycarbonyl group : Provides protection against enzymatic degradation.
- Beta-D-glucopyranosylamine moiety : Essential for interaction with biological targets.
Inhibition of Glycosaminoglycan Synthesis
Research indicates that various analogs of 2-acetamido-2-deoxy-D-glucose can inhibit the incorporation of glucosamine into glycosaminoglycans (GAGs). A study demonstrated that the compound significantly reduced the incorporation of D-[3H]glucosamine into GAGs in primary hepatocyte cultures. The inhibition was concentration-dependent, with a notable effect observed at 1.0 mM, where the incorporation dropped to approximately 7% of control levels .
Protein Synthesis Inhibition
The compound has also been shown to affect protein synthesis. Specifically, it inhibited total protein synthesis by up to 40% in treated cultures. This effect was attributed to a uridine trapping mechanism, which leads to depletion of UTP pools necessary for RNA synthesis .
Size Reduction of GAGs
GAGs synthesized in the presence of the compound were found to be smaller in size (approximately 40 kDa) compared to controls (approximately 77 kDa). This suggests that the compound may interfere with normal chain elongation during GAG biosynthesis .
The mechanisms underlying the biological activities of this compound include:
- Competitive Inhibition : The compound competes with endogenous substrates for incorporation into metabolic pathways involved in GAG synthesis.
- Enzymatic Inhibition : It may act as an inhibitor for enzymes responsible for synthesizing GAGs, leading to premature chain termination .
Case Study 1: Hepatocyte Cultures
In a controlled study using primary hepatocytes, researchers treated cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of glucosamine incorporation into GAGs and a significant reduction in protein synthesis. The findings suggest potential implications for conditions involving excessive GAG deposition, such as fibrosis .
Case Study 2: Therapeutic Potential
Another investigation explored the therapeutic potential of the compound in models of inflammatory diseases. The results indicated that the compound could modulate inflammatory responses by altering glycosaminoglycan profiles, which are critical in cell signaling and tissue repair processes .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
a) 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine (CAS: 4515-24-6)
- Key difference: Lacks the Z-aminocaproyl chain.
- Impact: Reduced hydrophobicity and conjugation capacity. Primarily used as a glycosyl donor or intermediate in oligosaccharide synthesis .
- Synthetic relevance: Often forms bis-glycopyranosylamine by-products during preparation, which lack the aminocaproyl linker .
b) Bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines
- Structure : Dimeric analogs linked via amine bonds.
- Function: By-products in the synthesis of monosaccharide derivatives; exhibit distinct solubility and reactivity due to the absence of the Z-aminocaproyl group .
Functional Group Variants
a) Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS: 4171-69-1)
- Applications : Used in synthesizing oligosaccharides and neuraminidase inhibitors. The benzyl groups enhance stability under acidic conditions but reduce aqueous solubility compared to acetylated analogs .
b) Benzyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalamido-β-D-glucopyranoside
Glycosidic Linkage and Oligomer Analogs
a) β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharides
- Structure : Oligomers with acetylated GlcNAc units linked via β-(1→6) bonds.
- Function: Serve as substrates for glycosidases; differ from the target compound’s monomeric structure and peptide-conjugation capability .
b) N-acetyl-3-O-methyllactosamine benzyl α-glycoside
Data Table: Structural and Functional Comparison
Preparation Methods
Starting Material: D-Glucosamine Hydrochloride
D-Glucosamine hydrochloride undergoes sequential protection:
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Acetylation : Treatment with acetic anhydride in pyridine yields per-O-acetylated glucosamine.
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Selective Deacetylation : Candida rugosa lipase selectively hydrolyzes the C-4 acetyl group in 2-acetamido-2-deoxy-1,3,4,6-tetra-O-acetyl-α-D-glucopyranose, followed by acyl migration to yield 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-α-D-glucopyranose.
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Azide Introduction : Silver azide (AgN₃) mediates an SN2 reaction with α-configured glucopyranosyl bromide to form the β-glycosyl azide.
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Reduction to Amine : Staudinger reaction (e.g., with triphenylphosphine) converts the azide to the primary amine, yielding Intermediate A .
Table 1: Key Reaction Conditions for Intermediate A
Coupling with Cbz-ε-Aminocaproic Acid
Activation of Cbz-ε-Aminocaproic Acid
The carboxylic acid is activated using carbodiimide reagents (e.g., EDC·HCl or DCC) with HOBt to minimize racemization:
Amide Bond Formation
Intermediate A reacts with the activated ester in anhydrous DMF or dichloromethane under inert atmosphere:
Table 2: Optimization of Coupling Conditions
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Coupling reagent | EDC·HCl/HOBt | 88% | |
| Solvent | Anhydrous DMF | 85% | |
| Temperature | 0°C → RT, 12 h | 90% | |
| Base | DIEA (2 eq) | 87% |
Critical Analysis of Methodologies
Enzymatic vs. Chemical Protection
Coupling Efficiency
Q & A
Q. What are the key considerations for synthesizing this compound with high regioselectivity?
The synthesis requires careful control of protective groups (e.g., benzylidene, acetyl) to direct reactivity. For example, benzylidene groups at the 4,6-O positions shield hydroxyls, enabling selective glycosylation at the 3-O position. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent premature deprotection. Catalysts like pyridinium salts can enhance glycosylation efficiency .
Q. How can NMR spectroscopy validate the stereochemistry and substitution pattern of this compound?
Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Key diagnostic peaks include:
Q. What are common by-products during synthesis, and how can they be minimized?
By-products include:
- Bis-glycopyranosylamines : Formed via competing amine coupling; suppress by controlling pH (<7) and using excess acylating agents .
- Incomplete acetylation : Monitor via TLC (heptane/acetone 3:7) and re-acetylate with acetic anhydride in pyridine .
Advanced Research Questions
Q. How can this compound be applied to study carbohydrate-protein interactions in glycobiology?
Use it as a substrate or inhibitor in assays targeting lectins or glycosidases. For example:
- SPR/BLI assays : Immobilize the compound on sensor chips to measure binding kinetics with lectins.
- Fluorescent tagging : Introduce a propargyl group for CuAAC "click" chemistry with azide-labeled probes . Structural analogs with modified protective groups (e.g., benzyl vs. acetyl) can elucidate binding specificity .
Q. What methodologies resolve contradictions in glycosylation efficiency between α- and β-anomers?
- Anomeric effect : Polar solvents (e.g., nitromethane) favor α-anomers via axial preference, while non-polar solvents (e.g., toluene) favor β-anomers.
- Catalytic tuning : Use AgOTf or NIS/TfOH to stabilize oxocarbenium intermediates, enhancing β-selectivity . Validate outcomes via -NMR coupling constants ( for β) .
Q. How can computational modeling guide the design of derivatives for targeted glycosidase inhibition?
- Docking studies : Use software like AutoDock Vina to predict interactions between the compound’s acetyl/benzyl groups and enzyme active sites (e.g., influenza neuraminidase).
- MD simulations : Assess stability of glycosidic bonds under physiological conditions (e.g., pH 7.4, 310 K) . Experimental validation via kinetic assays (e.g., IC measurements) is critical .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
